(2E)-N-benzyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-methylprop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple benzyl groups and a propenamide group. The presence of the dichlorobenzyl group indicates that there are chlorine atoms present, which can have significant effects on the compound’s reactivity and properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 481.19. Other properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Chemical Synthesis and Modification
The chemical compound (E)-N-benzyl-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-methyl-2-propenamide is an example of a molecule that can be involved in various chemical reactions, including oxidation and catalysis. Studies have shown that propenoidic phenols, which share structural similarities with this compound, undergo oxidation in the presence of specific catalysts, suggesting potential applications in chemical synthesis and modification processes (Bolzacchini et al., 1996). Similarly, the synthesis of related compounds involves complex chemical reactions that can yield substances with interesting properties, potentially useful in developing new materials or as intermediates in the synthesis of more complex molecules (Valcavi, 1974).
Biological Activity and Potential Applications
Compounds with structural similarities to (E)-N-benzyl-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-methyl-2-propenamide have been investigated for their biological activities, including their roles as enzyme inhibitors and potential therapeutic agents. For instance, N-hydroxy-3-phenyl-2-propenamides have shown significant inhibition of human histone deacetylase, highlighting their potential as novel inhibitors with therapeutic applications, particularly in cancer treatment (Remiszewski et al., 2003). Moreover, the synthesis and evaluation of substituted benzenesulfonamides reveal their potent activity as membrane-bound phospholipase A2 inhibitors, indicating their potential in treating conditions associated with phospholipase A2 activity (Oinuma et al., 1991).
Crystal Structure and Material Science
The crystal structure of compounds related to (E)-N-benzyl-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-methyl-2-propenamide has been studied, providing insights into their physical properties and potential applications in material science. For example, the crystal structures and Hirshfeld surface analyses of certain compounds reveal specific intermolecular interactions, which could inform the design and development of new materials with desired physical characteristics (Dadou et al., 2019).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. Given the presence of a 2,4-dichlorophenyl group in its structure, it might interact with enzymes involved in the catabolism of 2,4-dichlorophenoxyacetate or 3-chlorobenzoate . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The compound’s lipophilicity and rate of degradation could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural features, it might exhibit antifungal, antibacterial, or anti-inflammatory activities . Further experimental studies are required to confirm these potential effects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity might be affected by the presence of ethers
Properties
IUPAC Name |
(E)-N-benzyl-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO2/c1-27(16-19-5-3-2-4-6-19)24(28)14-9-18-7-12-22(13-8-18)29-17-20-10-11-21(25)15-23(20)26/h2-15H,16-17H2,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROJFRWCUFMOK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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